molecular formula C10H22N2O B1480073 1-(2-Aminoethyl)-3-propylpiperidin-4-ol CAS No. 2097995-33-8

1-(2-Aminoethyl)-3-propylpiperidin-4-ol

Cat. No.: B1480073
CAS No.: 2097995-33-8
M. Wt: 186.29 g/mol
InChI Key: GJNYGAVADKKBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Aminoethyl)-3-propylpiperidin-4-ol” is a piperidine derivative. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. This compound is structurally related to piperidine, with additional aminoethyl and propyl substituents .


Molecular Structure Analysis

The molecule likely contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “2-Aminoethyl” part suggests an ethyl chain (-CH2-CH2-) with an amino group (-NH2) attached, and the “3-propyl” part indicates a propyl group (-CH2-CH2-CH3) attached to the piperidine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amino group and the piperidine ring. The amino group can participate in various reactions such as acid-base reactions, nucleophilic substitutions, and condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amino group and the piperidine ring could impact its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Plant Growth Stimulation

Kishibayev et al. (2019) discussed the synthesis and testing of a compound structurally similar to 1-(2-Aminoethyl)-3-propylpiperidin-4-ol, demonstrating its effectiveness as a plant growth stimulator. The study focused on its application in enhancing the growth of spring wheat grains, showing promising results as a domestic growth regulator compared to the control and an existing product, "Akpinol-alpha" (KN-2). The structural verification of the synthesized compound was conducted through IR spectroscopy and 1H and 13C NMR spectrometry, confirming its potential in agricultural applications (Kishibayev et al., 2019).

Molecular Recognition

Mazur et al. (2017) explored the molecular recognition of pseudodistamine isomeric precursors, including compounds similar to this compound, using electron ionization (EI) mass spectrometry. The research highlights the importance of differentiating between isomeric forms of such compounds for their application in drug synthesis and other biologically active substances. The study proposed a mass spectrometry approach for recognizing the structure of trans-3(4)-aminopiperidin-4(3)-ols, enhancing the reliability of synthesis processes for medicinal chemistry applications (Mazur et al., 2017).

Oligonucleotide Synthesis

Grajkowski et al. (2001) discussed the use of a related compound in the solid-phase synthesis of oligonucleotides, focusing on its role as a phosphate/thiophosphate protecting group. This application is significant in the development of therapeutic oligonucleotides, showcasing the compound's versatility and efficiency in nucleic acid chemistry. The unique thermolytic cyclodeesterification process for deprotection highlights its potential in simplifying post-synthesis processing of oligonucleotides (Grajkowski et al., 2001).

Antimicrobial Activity

Dyusebaeva et al. (2017) studied the antimicrobial activity of derivatives of a structurally related compound, 1,2,5-trimethylpiperidin-4-ol, against various microorganisms. The findings indicated a broad spectrum of antimicrobial effectiveness, particularly for 1,2,5-Trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride, suggesting potential for further antimicrobial testing. This research opens avenues for the development of new antimicrobial agents based on the structural framework of this compound and its derivatives (Dyusebaeva et al., 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, compounds containing an amino group require careful handling as they can be corrosive and cause burns .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

Properties

IUPAC Name

1-(2-aminoethyl)-3-propylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-2-3-9-8-12(7-5-11)6-4-10(9)13/h9-10,13H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNYGAVADKKBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCC1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Aminoethyl)-3-propylpiperidin-4-ol
Reactant of Route 2
1-(2-Aminoethyl)-3-propylpiperidin-4-ol
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1-(2-Aminoethyl)-3-propylpiperidin-4-ol
Reactant of Route 4
1-(2-Aminoethyl)-3-propylpiperidin-4-ol
Reactant of Route 5
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Reactant of Route 6
1-(2-Aminoethyl)-3-propylpiperidin-4-ol

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